

Methyl 3-amino-4-piperidin-1-ylbenzoate versus other aminobenzoate derivatives

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl 3-amino-4-piperidin-1-ylbenzoate

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A Comparative Guide to Aminobenzoate Derivatives for Researchers

An Objective Analysis of **Methyl 3-amino-4-piperidin-1-ylbenzoate** and Other Aminobenzoate Scaffolds in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminobenzoate derivatives are a versatile class of compounds that form the backbone of numerous therapeutic agents. Their structural simplicity allows for diverse modifications, leading to a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] This guide provides a comparative overview of **Methyl 3-amino-4-piperidin-1-ylbenzoate** and other aminobenzoate derivatives, offering insights into their potential therapeutic applications.

While specific experimental data for **Methyl 3-amino-4-piperidin-1-ylbenzoate** is not extensively available in the public domain, this guide leverages data from structurally related aminobenzoate derivatives to provide a comparative context and highlight its potential. The information presented herein is intended to serve as a valuable resource for researchers

engaged in the design and development of novel therapeutics based on the aminobenzoate scaffold.

Physicochemical Properties of Aminobenzoate Derivatives

The physicochemical properties of aminobenzoate derivatives, such as lipophilicity (LogP) and molecular weight, are critical determinants of their pharmacokinetic and pharmacodynamic profiles. The introduction of different substituents can significantly alter these properties, influencing factors like cell permeability and target binding affinity.

Compound	Molecular Formula	Molecular Weight (g/mol)	CAS Number
Methyl 3-amino-4-piperidin-1-ylbenzoate	C ₁₃ H ₁₈ N ₂ O ₂	234.30	696616-81-6[3]
Methyl 3-amino-4-methylbenzoate	C ₉ H ₁₁ NO ₂	165.19	18595-18-1[4]
para-Aminobenzoic acid (PABA)	C ₇ H ₇ NO ₂	137.14	150-13-0

Comparative Biological Activity

Aminobenzoate derivatives have been extensively evaluated for various biological activities. The following sections provide a comparative summary of the anticancer and antimicrobial performance of representative aminobenzoate derivatives, based on available literature.

Anticancer Activity

Several studies have demonstrated the potential of aminobenzoate derivatives as anticancer agents.[1] The cytotoxic activity is often evaluated against a panel of cancer cell lines, with the half-maximal inhibitory concentration (IC₅₀) being a key performance indicator.

Derivative Class	Specific Compound Example	Cancer Cell Line	IC50 (μM)	Reference
Benzamide derivatives of PABA	Not specified	Not specified	4.53 - 5.85	[1]
Chloro anilinoquinoline derivative	Not specified	MCF-7 (Breast)	3.42	[1]
Chloro anilinoquinoline derivative	Not specified	A549 (Lung)	5.97	[1]
Carboxamide derivative of PABA	Not specified	A549 (Lung)	3.0	[1]
Schiff base of PABA	4-(((4-nitrophenyl)imino)methyl)benzoic acid	HepG2 (Liver)	15.0	[2]

Antimicrobial Activity

The antimicrobial properties of aminobenzoate derivatives, particularly Schiff bases of para-aminobenzoic acid (PABA), have been a subject of significant research.[\[2\]](#)[\[5\]](#) The minimum inhibitory concentration (MIC) is a standard measure of the potency of an antimicrobial agent.

Derivative Class	Specific Compound Example	Bacterial Strain	MIC (μM)	Reference
Schiff base of PABA	4-(((4-chlorophenyl)imino)methyl)benzoic acid	<i>S. aureus</i>	15.62	[2]
Schiff base of PABA	N'-(3-bromobenzylidene)-4-(benzylideneamino)benzohydrazide	<i>B. subtilis</i>	2.11 ($\mu\text{M/ml}$)	[6]
Schiff base of PABA	N'-(4-bromobenzylidene)-4-(benzylideneamino)benzohydrazide	<i>C. albicans</i>	1.81 ($\mu\text{M/ml}$)	[6]
Schiff base of PABA	N'-(4-bromobenzylidene)-4-(benzylideneamino)benzohydrazide	<i>A. niger</i>	1.81 ($\mu\text{M/ml}$)	[6]

Experimental Protocols

The following are generalized protocols for common assays used to evaluate the biological activity of aminobenzoate derivatives.

MTT Assay for Anticancer Activity Screening

This assay is a colorimetric method used to assess cell viability.

- **Cell Seeding:** Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

- **Compound Treatment:** Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
- **MTT Addition:** Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
- **Formazan Solubilization:** Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability and determine the IC50 value.

Broth Microdilution Method for Antimicrobial Activity Screening

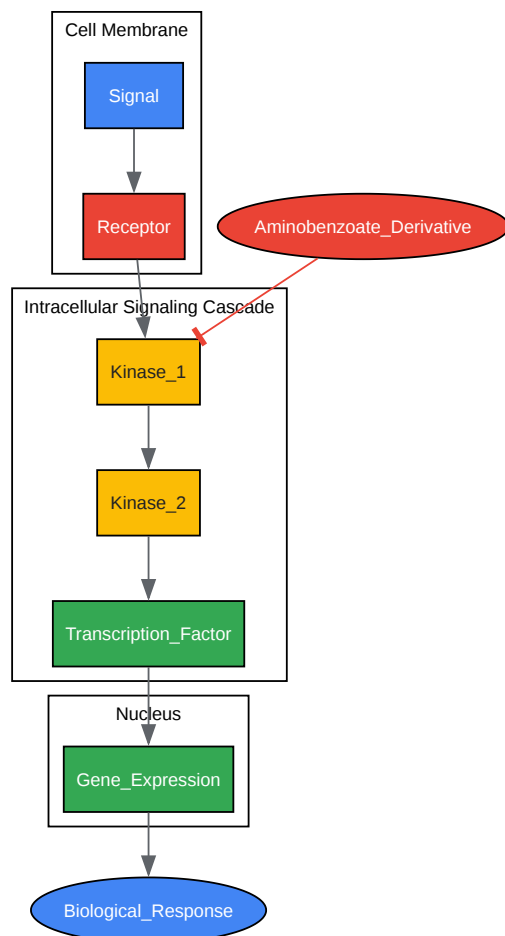
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

- **Compound Preparation:** Prepare serial dilutions of the test compounds in a 96-well microtiter plate.
- **Inoculum Preparation:** Prepare a standardized suspension of the target microorganism.
- **Inoculation:** Inoculate each well with the microbial suspension.
- **Incubation:** Incubate the plates under appropriate conditions for the specific microorganism.
- **MIC Determination:** The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Signaling Pathways and Experimental Workflows

The biological activity of aminobenzoate derivatives can be attributed to their interaction with various cellular signaling pathways. For instance, their anti-inflammatory effects are often linked to the inhibition of cyclooxygenase (COX) enzymes.[7]

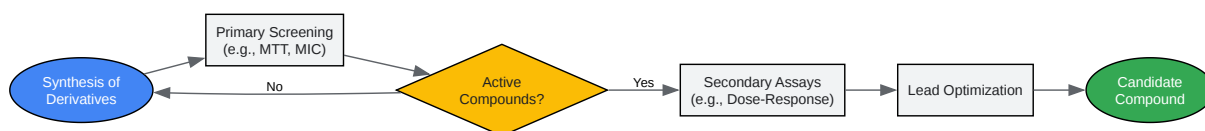
Hypothetical Signaling Pathway for an Aminobenzoate Derivative



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Caption: Hypothetical inhibition of a kinase signaling pathway by an aminobenzoate derivative.

General Experimental Workflow for Screening Aminobenzoate Derivatives



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- To cite this document: BenchChem. [Methyl 3-amino-4-piperidin-1-ylbenzoate versus other aminobenzoate derivatives]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b177335#methyl-3-amino-4-piperidin-1-ylbenzoate-versus-other-aminobenzoate-derivatives]

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